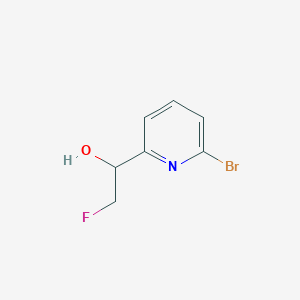

1-(6-Bromopyridin-2-yl)-2-fluoroethanol

Description

1-(6-Bromopyridin-2-yl)-2-fluoroethanol is a halogenated pyridine derivative with a fluorinated ethanol substituent. The compound combines a brominated pyridine ring (6-bromopyridin-2-yl) with a 2-fluoroethanol moiety, resulting in a molecular formula of C₇H₇BrFNO and a molecular weight of 220.04 g/mol. The fluorine atom at the β-position of the ethanol group introduces significant electronic effects, influencing reactivity, solubility, and biological activity compared to non-fluorinated analogs. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the bromine and fluorine substituents for further functionalization .

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3,6,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBWJUJWJMITSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of the fluoroethanol group. One common method includes the reaction of 6-bromopyridine with ethylene oxide in the presence of a base to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-2-fluoroethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of 1-(6-bromopyridin-2-yl)-2-fluoroacetaldehyde.

Reduction: Formation of 1-(6-pyridin-2-yl)-2-fluoroethanol.

Substitution: Formation of 1-(6-aminopyridin-2-yl)-2-fluoroethanol.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-2-fluoroethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting or activating enzymes, disrupting cellular processes, or interacting with nucleic acids.

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)ethanol

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- Key Differences: Lacks the fluorine atom at the ethanol β-position, reducing electronegativity and acidity of the hydroxyl group. The hydroxyl proton in the non-fluorinated analog is less acidic (predicted pKa ~15–16) compared to the fluorinated version (pKa ~12–13 due to electron-withdrawing fluorine) . Applications: Used in carbene stabilization reactions (e.g., pyridylcarbene formation via triazolopyridine decomposition) .

1-(6-Bromopyridin-2-yl)ethanone

- Molecular Formula: C₇H₆BrNO

- Molecular Weight : 200.96 g/mol

- Key Differences: Replaces the hydroxyl group with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack vs. oxidation). Reported as a decomposition product of triazolopyridines under high-pressure conditions . Solubility: Likely more lipophilic than ethanol derivatives, favoring organic solvents like chloroform .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

- Molecular Formula: C₇H₃BrF₃NO

- Molecular Weight : 254.00 g/mol

- Key Differences: Features a trifluoromethyl group instead of a hydroxyl, significantly increasing electronegativity and steric bulk. Solubility: Soluble in chloroform and methanol but less polar than ethanol derivatives . Applications: Used as a research chemical in medicinal chemistry for introducing trifluoromethyl groups .

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

- Molecular Formula: C₇H₄Br₂NO

- Molecular Weight : 285.93 g/mol

- Key Differences :

Physicochemical and Reactivity Comparison

| Property | 1-(6-Bromopyridin-2-yl)-2-fluoroethanol | 1-(6-Bromopyridin-2-yl)ethanol | 1-(6-Bromopyridin-2-yl)ethanone | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 220.04 | 202.05 | 200.96 | 254.00 |

| Functional Group | 2-Fluoroethanol | Ethanol | Ketone | Trifluoromethyl ketone |

| Predicted pKa (OH) | ~12–13 | ~15–16 | N/A | N/A |

| Solubility | Polar solvents (e.g., DMSO, methanol) | Ethanol, DMSO | Chloroform, methanol | Chloroform, methanol |

| Reactivity | Acid-catalyzed dehydration | Oxidation to ketone | Nucleophilic addition | Electrophilic substitution |

Biological Activity

1-(6-Bromopyridin-2-yl)-2-fluoroethanol, with the chemical formula CHBrFNO, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a brominated pyridine ring and a fluoroethanol moiety, which may contribute to its interactions with various biological targets.

- Molecular Weight : 218.04 g/mol

- CAS Number : 1093880-26-2

-

Chemical Structure :

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence pointing towards its efficacy in inhibiting cancer cell proliferation.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and fluorine substituents may enhance the compound's ability to bind to these targets, potentially altering biochemical pathways involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Potential to inhibit cancer cell proliferation | |

| Enzyme Inhibition | Interaction with specific enzymes |

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by researchers at BenchChem indicated that this compound demonstrated significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

- Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a recent publication highlighted its effectiveness against breast cancer cells, where it induced apoptosis and cell cycle arrest .

- Mechanistic Insights : Research has also focused on understanding the mechanism through which this compound exerts its effects. It appears to interact with key signaling pathways involved in cell survival and proliferation, particularly those associated with apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.